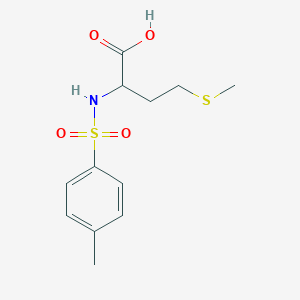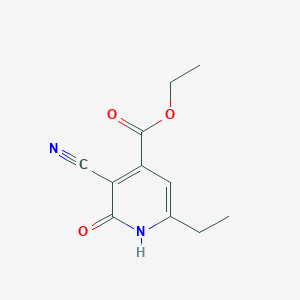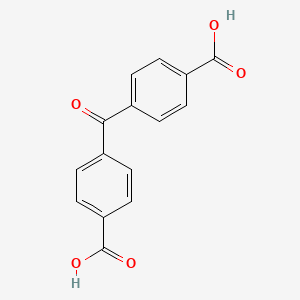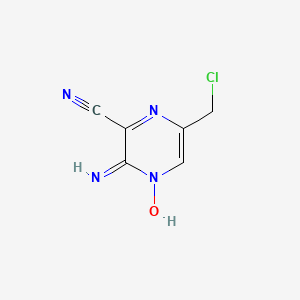
4-(2-Fluorenylazo)resorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorenylazo)resorcinol is a chemical compound that contains a total of 40 bonds, including 26 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ketone (aliphatic), 1 hydrazone, and 1 hydroxyl group . It consists of 37 atoms; 14 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of resorcinol derivatives, including 4-(2-Fluorenylazo)resorcinol, involves organic methods to prepare new resorcinol derivatives with high yield . The precursor material is used to prepare di-substituted molecule pharmaceutical compounds by reacting with acetic acid and zinc dichloride as a catalyst .Molecular Structure Analysis
The molecular structure of 4-(2-Fluorenylazo)resorcinol is characterized by a total of 40 bonds. These include 26 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ketone (aliphatic), 1 hydrazone, and 1 hydroxyl group .Chemical Reactions Analysis
4-(2-Fluorenylazo)resorcinol has been studied for its complexation reactions with various ions. For instance, it has been found to form complexes with Al3+, Fe3+, Zn2+, and Cd2+ ions at 25 °C and 0.1 M ionic strength .Aplicaciones Científicas De Investigación
- Application : “4-(2-Fluorenylazo)resorcinol” is a chemical compound with the molecular formula C19H14N2O2 . It is used in various chemical reactions due to its unique properties .
- Results or Outcomes : The results or outcomes would also depend on the specific chemical reaction or process. The compound’s unique properties can influence the outcome of these reactions .
- Application : There is a study that used a similar compound, “4-(2-Pyridylazo)resorcinol”, for the high-performance separation and determination of Co(III) and Ni(II) chelates . While this is not exactly “4-(2-Fluorenylazo)resorcinol”, it might suggest potential applications in similar areas of research.
- Method of Application : The study accomplished the separation of 4-(2-pyridylazo)resorcinol (PAR) and its chelates of CoIII, FeII, NiII, and VV within 6 min by simple capillary electrophoresis (CE) with a spectrophotometric detection .
- Results or Outcomes : The detection limits were 1.80 × 10 −7 mol dm −3 for Co III and 1.41 × 10 −7 mol dm −3 for Ni II chelates .
Chemistry
Capillary Electrophoresis
However, it’s worth noting that the structure of “4-(2-Fluorenylazo)resorcinol” contains several features that could make it interesting for scientific research . For example, it contains a total of 40 bonds, including 26 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also contains 1 ketone (aliphatic), 1 hydrazone, and 1 hydroxyl group . These features could potentially make it useful in various fields of chemistry and materials science.
Safety And Hazards
Resorcinol, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 1), and is a combustible dust .
Propiedades
IUPAC Name |
4-(9H-fluoren-2-yldiazenyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-15-6-8-18(19(23)11-15)21-20-14-5-7-17-13(10-14)9-12-3-1-2-4-16(12)17/h1-8,10-11,22-23H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZSYIWWKUVZLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=NC4=C(C=C(C=C4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorenylazo)resorcinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



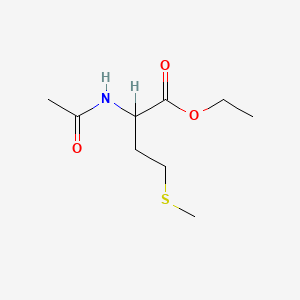
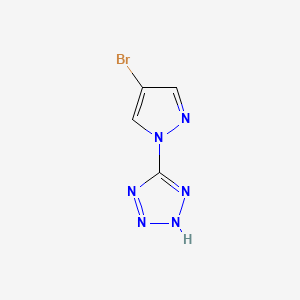

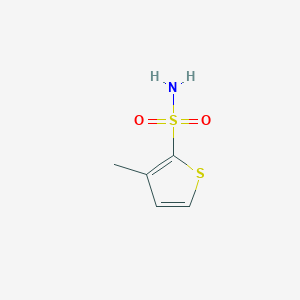
![2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1330632.png)


